N-Fmoc-guvacine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-guvacine typically involves the reaction of guvacine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction is carried out in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide chain is assembled step by step on an insoluble resin support .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-guvacine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the guvacine core.
Substitution: Substitution reactions are common, especially when modifying the Fmoc group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Fmoc-Cl and Fmoc-OSu are used for introducing the Fmoc group.
Major Products Formed
The major products formed from these reactions include various Fmoc-protected amino acids and peptides, which are crucial intermediates in peptide synthesis .
Scientific Research Applications
N-Fmoc-guvacine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Medicine: this compound derivatives are explored for their potential therapeutic effects, particularly in neurodegenerative diseases.
Industry: It is used in the production of pharmaceuticals and biotechnological products
Mechanism of Action
The mechanism of action of N-Fmoc-guvacine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group of amino acids during the synthesis process, preventing unwanted side reactions. The Fmoc group is removed by treatment with a base such as piperidine, allowing the peptide chain to elongate .
Comparison with Similar Compounds
Similar Compounds
Fmoc-phenylalanine: Used in peptide synthesis and displays antibacterial activity.
Fmoc-valine: Another Fmoc-protected amino acid used in the synthesis of peptides.
Uniqueness
N-Fmoc-guvacine is unique due to its guvacine core, which provides specific properties such as inhibition of GABA uptake. This makes it particularly useful in the study of neurodegenerative diseases and as a tool in experimental medicine .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-20(24)14-6-5-11-22(12-14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-10,14,19H,11-13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQFCCXPDNQENP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746602 |
Source
|
Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851292-43-8 |
Source
|
Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.